
1-Isopropyl-3-methylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-3-methylquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with an isopropyl group at the first position and a methyl group at the third position, along with a ketone functional group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-3-methylquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-methylquinoline derivatives with isopropylating agents. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction temperature is maintained around 100-150°C.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts such as palladium or copper can enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-3-methylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinoline-2,3-dione derivatives.
Reduction: 1-Isopropyl-3-methylquinolin-2-ol.
Substitution: Various substituted quinoline derivatives depending on the reagent used.
Scientific Research Applications
1-Isopropyl-3-methylquinolin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimalarial and anticancer agents.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Isopropyl-3-methylquinolin-2(1H)-one involves its interaction with various molecular targets. The compound can inhibit enzymes involved in microbial metabolism, leading to its antimicrobial effects. In cancer research, it is believed to interfere with DNA replication and repair mechanisms, thereby exhibiting cytotoxic effects on cancer cells.
Comparison with Similar Compounds
Quinoline: The parent compound of 1-Isopropyl-3-methylquinolin-2(1H)-one, known for its antimalarial properties.
2-Methylquinoline: A precursor in the synthesis of this compound.
1-Isopropylquinoline: Similar in structure but lacks the methyl group at the third position.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both isopropyl and methyl groups enhances its lipophilicity and potentially its ability to cross biological membranes, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
3-methyl-1-propan-2-ylquinolin-2-one |
InChI |
InChI=1S/C13H15NO/c1-9(2)14-12-7-5-4-6-11(12)8-10(3)13(14)15/h4-9H,1-3H3 |
InChI Key |
DTMPCCYKCOKYMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2N(C1=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



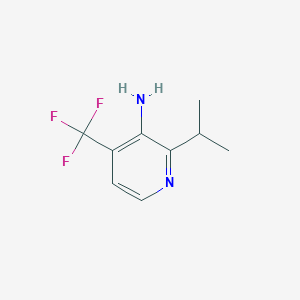
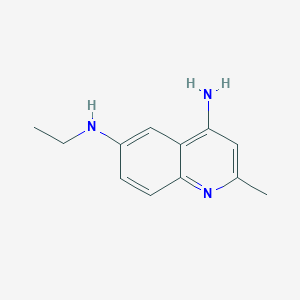
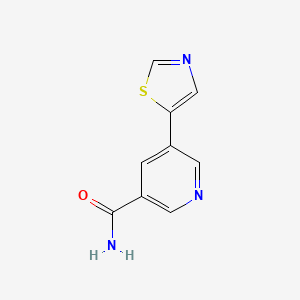


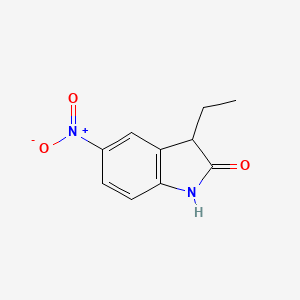
![1-Ethyl-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11896023.png)
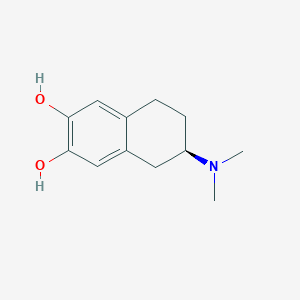
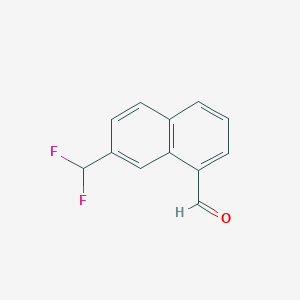
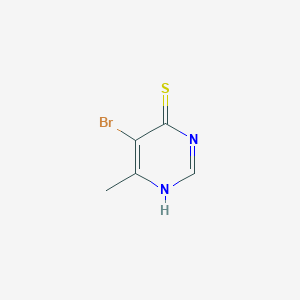
![1-(4-Hydroxybutyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11896048.png)


